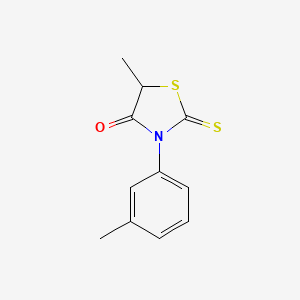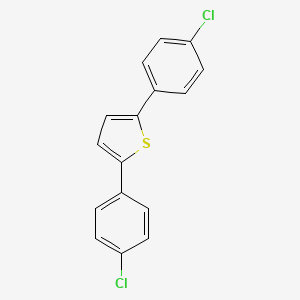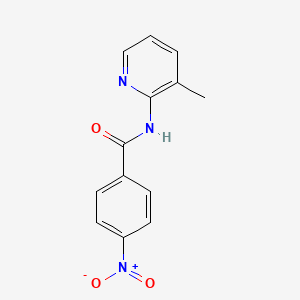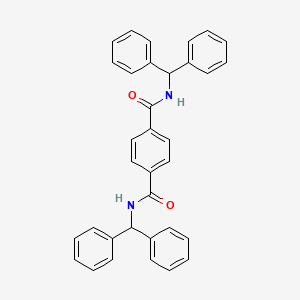
Estra-1,3,5(10)-triene-3,11,17-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-triene-3,11,17-triol is a chemical compound belonging to the class of estrogens, which are steroid hormones playing a crucial role in the regulation of the female reproductive system. This compound is structurally characterized by three hydroxyl groups attached to the steroid backbone, making it a triol. It is a derivative of estradiol, one of the primary estrogens in the human body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Estra-1,3,5(10)-triene-3,11,17-triol typically involves multiple steps, starting from readily available steroid precursors. One common method involves the hydroxylation of estradiol derivatives using specific catalysts and reagents. For example, the use of ruthenium catalysts in transfer hydrogenation reactions has been reported to yield various hydroxylated derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatographic separation are employed to isolate and purify the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions: Estra-1,3,5(10)-triene-3,11,17-triol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
Estra-1,3,5(10)-triene-3,11,17-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and hormone replacement therapies.
Mecanismo De Acción
The mechanism of action of Estra-1,3,5(10)-triene-3,11,17-triol involves binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates gene transcription. This leads to the production of specific proteins that mediate the compound’s physiological effects . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cellular components from oxidative damage .
Comparación Con Compuestos Similares
Estradiol: A primary estrogen with similar structural features but differing in the number and position of hydroxyl groups.
Estrone: Another estrogen with a ketone group at the C17 position instead of a hydroxyl group.
Estriol: Contains three hydroxyl groups but differs in their positions on the steroid backbone.
Uniqueness: Estra-1,3,5(10)-triene-3,11,17-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its potential therapeutic applications set it apart from other estrogens .
Propiedades
Fórmula molecular |
C18H24O3 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,11,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3 |
Clave InChI |
IGPOPFXCSGWCLM-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-naphthyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997501.png)


![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997530.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)


